Fmoc-asp-otbu Fmoc-asp-otbu Fmoc-Asp-OtBu

Brand Name: Vulcanchem
CAS No.: 129460-09-9
VCID: VC21540212
InChI: InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H25NO6
Molecular Weight: 411,5 g/mole

Fmoc-asp-otbu

CAS No.: 129460-09-9

VCID: VC21540212

Molecular Formula: C23H25NO6

Molecular Weight: 411,5 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-asp-otbu - 129460-09-9

Description

Fmoc-Asp(OtBu) is a derivative of aspartic acid, commonly used in peptide synthesis. It is specifically designed to protect the amino group of aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain carboxyl group with a tert-butyl (OtBu) ester. This protection strategy is crucial for preventing unwanted side reactions during the synthesis process.

Applications in Peptide Synthesis

Fmoc-Asp(OtBu)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The tert-butyl ester protecting group on the side chain is readily removable under acidic conditions, which are commonly used to cleave peptides from resin supports like Wang or Rink amide resins .

Potential Side Reactions

During peptide synthesis, Fmoc-Asp(OtBu) can undergo side reactions, particularly the formation of aspartimide under strong basic conditions. This can lead to the formation of undesired beta-peptides. To mitigate this, backbone protection of the amino acid preceding aspartic acid is recommended, or adding formic acid to the piperidine solution used for Fmoc removal can suppress aspartimide formation .

Research Findings

Fmoc-Asp(OtBu) derivatives are integral in various research areas, including peptide synthesis, drug development, and bioconjugation. These compounds are used to create complex peptide sequences with high purity and are employed in the development of peptide-based pharmaceuticals .

Bioconjugation and Drug Development

In bioconjugation processes, Fmoc-Asp(OtBu) derivatives aid in attaching peptides to other biomolecules, enhancing drug delivery specificity and efficacy. This is particularly relevant in the development of peptide-based drugs for treating diseases such as cancer and metabolic disorders .

Applications and Uses

ApplicationDescription
Peptide SynthesisUsed in solid-phase peptide synthesis to couple aspartic acid into peptide sequences.
Drug DevelopmentEmployed in the development of peptide-based pharmaceuticals.
BioconjugationAids in attaching peptides to other biomolecules for enhanced drug delivery.
CAS No. 129460-09-9
Product Name Fmoc-asp-otbu
Molecular Formula C23H25NO6
Molecular Weight 411,5 g/mole
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
Standard InChIKey VZXQYACYLGRQJU-IBGZPJMESA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms fmoc-asp-otbu;129460-09-9;fmoc-asp-obut;(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoicacid;L-Fmoc-asparticacidalpha-t-butylester;Fmoc-Asp(OH)-OtBu;N-Fmoc-L-asparticAcid1-tert-ButylEster;1-tert-ButylN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate;(3S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoicacid;1-tert-ButylN-Fmoc-L-aspartate;AmbotzFAA1356;PubChem10008;SCHEMBL2313063;MolPort-002-500-307;VZXQYACYLGRQJU-IBGZPJMESA-N;ACT06557;ZINC2539220;CF-176;FC1242;MFCD00065631;AKOS015920007;AKOS015922864;AKOS025395619;AC-6592;CS12260
PubChem Compound 7017910
Last Modified Aug 15 2023

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